molecular formula C9H15NS B1268759 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine CAS No. 344257-87-0

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine

Cat. No. B1268759
CAS RN: 344257-87-0
M. Wt: 169.29 g/mol
InChI Key: HTSDGWXKPHSWMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophen-2-ylmethyl derivatives involves multi-component reactions, providing a method for creating highly functionalized molecules. Sayahi et al. (2015) describe an efficient multi-component synthesis process that yields highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans, indicating the versatility of thiophen-2-ylmethyl compounds in synthesis reactions (Sayahi et al., 2015).

Molecular Structure Analysis

The molecular structure of thiophen-2-ylmethyl derivatives has been elucidated through various analytical techniques. Wawrzycka-Gorczyca et al. (2011) determined the X-ray crystal structures of novel thiadiazol-amine compounds, providing insight into the arrangement and interactions within such molecules (Wawrzycka-Gorczyca et al., 2011).

Chemical Reactions and Properties

Thiophen-2-ylmethyl derivatives participate in a range of chemical reactions, showcasing their reactivity and utility in synthesizing complex molecules. The work by Aleksandrov et al. (2020) on the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride demonstrates the compound's capacity for electrophilic substitution reactions, further expanding its chemical versatility (Aleksandrov et al., 2020).

Physical Properties Analysis

The physical properties of 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine, such as solubility, melting point, and stability, are crucial for its handling and application in various domains. However, specific studies focusing on these properties were not identified in the current literature search, indicating a gap in research that future studies could address.

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, and reactivity towards other chemical groups, is essential for applying this compound in chemical synthesis. The research by Gopi and Dhanaraju (2018) explores the synthesis of Mannich base derivatives, highlighting the compound's reactivity and potential in creating biologically active molecules (Gopi & Dhanaraju, 2018).

Scientific Research Applications

DNA Binding and Theranostic Applications

One significant application of a similar compound, a water-soluble cationic polythiophene derivative, is its ability to bind DNA. This particular polymer, poly(N,N,N-trimethyl-3-(2-(thiophen-3-yl)acetamido)propan-1-aminium iodide), synthesized from poly(methyl 2-(thiophen-3-yl)acetate), demonstrates potential as a theranostic gene delivery vehicle. It effectively binds to DNA and forms polyplexes, indicating a promising role in gene therapy and diagnostic applications (Carreon et al., 2014).

Antimicrobial Activity

Compounds closely related to 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine have been synthesized and demonstrated notable antimicrobial activities. For instance, Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes have been created and screened for antimicrobial properties (Arora et al., 2013). Additionally, derivatives of 4-thiazolidinones and 2-azetidinones from chalcone, with thiophene as a core component, have shown antibacterial and antifungal activities, suggesting potential in developing new antimicrobial agents (Patel & Patel, 2017).

Peptide Synthesis

In the field of peptide synthesis, derivatives of this compound are instrumental. A study explored using (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst for the synthesis of amides from carboxylic acids and amines at room temperature. This method was applied successfully to various acids and amines, including N-Boc-protected amino acids, highlighting its utility in peptide synthesis with minimal racemization (El Dine et al., 2015).

Synthesis of Novel Compounds

Several studies have focused on synthesizing novel compounds involving thiophene derivatives. For instance, the synthesis and characterization of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (Jing, 2010) and the development of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride (Roman, 2013) are notable examples.

Safety and Hazards

Methiopropamine is a DEA Schedule I controlled substance . Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse . Methiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

properties

IUPAC Name

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-9(2,3)10-7-8-5-4-6-11-8/h4-6,10H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSDGWXKPHSWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359466
Record name 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

344257-87-0
Record name 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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